

Application Notes and Protocols: IRDye 800CW for In Vivo Cell Tracking

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of IRDye 800CW fluorescent dyes for the purpose of tracking cells in vivo. The near-infrared (NIR) properties of IRDye 800CW make it an exceptional candidate for deep-tissue imaging with high signal-to-noise ratios, a critical requirement for non-invasive, longitudinal studies in living organisms.

Introduction to IRDye 800CW

IRDye 800CW is a highly water-soluble and bright near-infrared fluorescent dye. Its excitation and emission maxima, around 774 nm and 789 nm respectively, fall within the NIR window (700-900 nm), where light absorption and scattering by biological tissues are minimal.[1] This property allows for deeper tissue penetration and reduced autofluorescence, leading to enhanced sensitivity in in vivo imaging applications.[2]

The most common form of the dye used for labeling cells is the N-hydroxysuccinimide (NHS) ester derivative, IRDye 800CW NHS Ester. This form readily reacts with primary and secondary amines, such as the lysine residues on cell surface proteins, forming stable covalent bonds.[3] [4] This stable labeling is crucial for long-term cell tracking studies.

Quantitative Data



The photophysical and chemical properties of IRDye 800CW and its derivatives are summarized in the tables below.

Table 1: Properties of IRDye 800CW NHS Ester

Property	Value	Reference
Molecular Weight	1166.20 g/mol	[3]
Excitation Maximum (PBS)	774 nm	[5]
Emission Maximum (PBS)	789 nm	[5]
Molar Absorptivity (PBS)	240,000 L mol ⁻¹ cm ⁻¹	[5]
Reactive Group	N-Hydroxysuccinimide (NHS) Ester	[3]
Target Functional Group	Primary and Secondary Amines (e.g., Lysine)	[3]

Table 2: Spectral Properties of IRDye 800CW in Different Solvents

Solvent	Absorption Maxima (nm)	Emission Maxima (nm)	Molar Absorptivity (L mol ⁻¹ cm ⁻¹)	Reference
Methanol	778	794	300,000	[5]
1X PBS	774	789	240,000	[5]
1:1 PBS:Methanol	777	791	270,000	[5]

Experimental Protocols Protocol for Labeling Live Cells with IRDye 800CW NHS Ester

Methodological & Application





This protocol outlines the steps for labeling live cells in suspension for subsequent in vivo tracking.

Materials:

- Cells of interest in single-cell suspension
- IRDye 800CW NHS Ester (lyophilized)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), azide-free, pH 8.5
- Fetal Bovine Serum (FBS)
- Cell culture medium
- · Microcentrifuge tubes
- · Hemocytometer or automated cell counter
- Flow cytometer (optional, for quality control)

Procedure:

- Dye Reconstitution:
 - Protect the lyophilized IRDye 800CW NHS Ester from light.
 - Bring the vial to room temperature before opening.
 - Reconstitute the dye in anhydrous DMSO to a stock concentration of 1 mg/mL.[4]
 - Vortex briefly to ensure complete dissolution.
 - Store the reconstituted dye stock at -20°C, protected from light and moisture. The DMSO stock is stable for up to two weeks.[5][6]
- Cell Preparation:



- Harvest cells and prepare a single-cell suspension.
- Count the cells and determine cell viability. Viability should be >95%.
- Wash the cells twice with ice-cold, azide-free PBS (pH 8.5) to remove any residual media and proteins.
- Resuspend the cells in ice-cold, azide-free PBS (pH 8.5) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

Cell Labeling:

- \circ Determine the optimal concentration of IRDye 800CW NHS Ester. A starting concentration of 1-10 μ M is recommended. This may need to be optimized for your specific cell type and application.
- Add the appropriate volume of IRDye 800CW NHS Ester stock solution to the cell suspension.
- Incubate for 15-30 minutes at room temperature or on ice, protected from light. Gently mix the cells every 5-10 minutes to ensure uniform labeling.
- The incubation time and temperature may require optimization.

Quenching and Washing:

- To quench the labeling reaction, add an equal volume of complete cell culture medium containing FBS. The proteins in the FBS will react with any unbound dye.
- Incubate for 5-10 minutes.
- Centrifuge the cells at 300-500 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet three times with complete cell culture medium to remove any unbound dye.
- Quality Control (Optional):



- Resuspend a small aliquot of the labeled cells in PBS.
- Analyze the cells using a flow cytometer with appropriate NIR detection capabilities to assess labeling efficiency and cell viability.
- Preparation for Injection:
 - Resuspend the final cell pellet in an appropriate sterile, pyrogen-free vehicle for in vivo injection (e.g., PBS or saline).
 - Keep the labeled cells on ice and protected from light until injection.

Protocol for In Vivo Imaging of IRDye 800CW-Labeled Cells

This protocol provides a general guideline for the non-invasive imaging of animals injected with IRDye 800CW-labeled cells using an in vivo imaging system (IVIS) or a similar instrument.

Materials:

- Animal model with injected IRDye 800CW-labeled cells
- In vivo imaging system equipped with NIR fluorescence capabilities (e.g., IVIS)
- Anesthesia system (e.g., isoflurane)
- Warming pad to maintain animal body temperature

Procedure:

- Animal Preparation:
 - Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
 - Place the animal on the imaging stage within the imaging system.
 - Maintain the animal's body temperature using a warming pad.



 If the animal has dense fur, it is recommended to shave the area of interest to minimize light scattering and absorption.

Image Acquisition:

- Select the appropriate excitation and emission filter set for IRDye 800CW (Excitation: ~745-780 nm, Emission: ~810-845 nm).
- Acquire a baseline, pre-injection image of the animal to determine the level of autofluorescence.
- After injecting the labeled cells, acquire images at various time points to track their migration and localization. The optimal imaging time will depend on the biological question and can range from minutes to several days post-injection.[7]
- Optimize imaging parameters such as exposure time, binning, and f/stop to achieve the best signal-to-noise ratio.

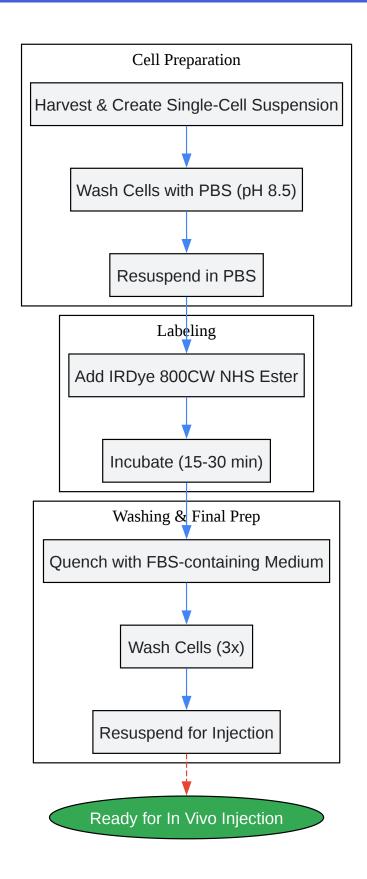
Data Analysis:

- Use the imaging system's software to draw regions of interest (ROIs) around the areas of fluorescent signal.
- Quantify the fluorescent signal in the ROIs. The signal intensity is typically reported in units of radiance (photons/second/cm²/steradian).
- The biodistribution and clearance of the labeled cells can be monitored over time by comparing the signal intensity at different time points.[1]

Visualizations

Experimental Workflow: Cell Labeling



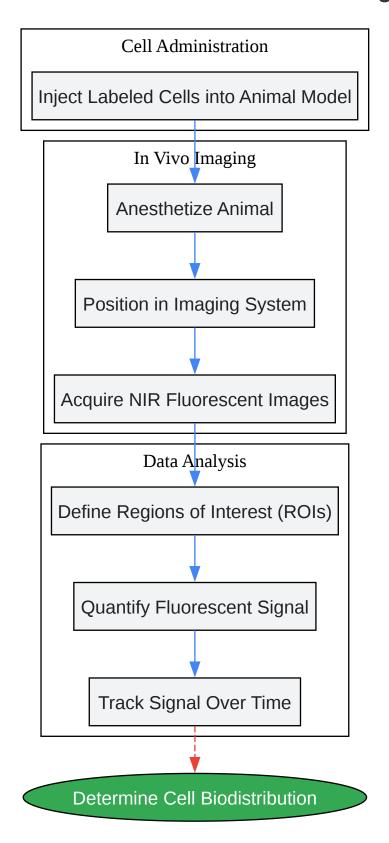


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Caption: Workflow for labeling live cells with IRDye 800CW NHS Ester.



Experimental Workflow: In Vivo Cell Tracking



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Caption: Workflow for in vivo tracking of IRDye 800CW-labeled cells.

Concluding Remarks

The use of IRDye 800CW for in vivo cell tracking offers a robust and highly sensitive method for non-invasively monitoring cellular fate and biodistribution. The protocols provided herein serve as a comprehensive guide for researchers. However, optimization of labeling conditions and imaging parameters for specific cell types and animal models is highly recommended to achieve the best possible results.

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